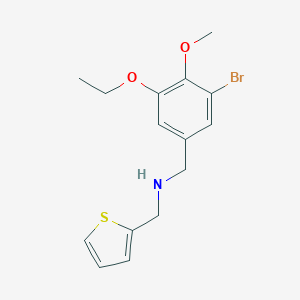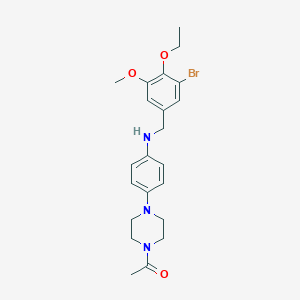![molecular formula C14H18N4O2S B283452 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B283452.png)
4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol, also known as AEBT, is a compound that has gained attention in recent years due to its potential applications in scientific research. AEBT is a triazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating the mechanisms of certain biological processes.
Wirkmechanismus
The exact mechanism of action of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol is still being investigated, but studies have suggested that it may act by inhibiting certain enzymes involved in cellular processes. 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis. This suggests that 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol may have potential applications in the treatment of certain skin disorders, such as hyperpigmentation.
Biochemical and Physiological Effects:
4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects. Studies have shown that 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol can induce apoptosis, or programmed cell death, in certain cancer cell lines. 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol has also been shown to stimulate the production of certain cytokines, which are important signaling molecules involved in the immune response. Additionally, 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to exhibit anti-proliferative effects on certain cancer cell lines. This makes 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol a potential candidate for the development of new cancer treatments. Additionally, 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol has been shown to stimulate the production of certain cytokines, which makes it a potential tool for investigating the mechanisms of immune system regulation.
However, there are also limitations to using 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol in lab experiments. One limitation is that the exact mechanism of action of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol is still being investigated, which makes it difficult to fully understand its effects on biological processes. Additionally, more research is needed to determine the optimal dosage and administration of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol for different applications.
Zukünftige Richtungen
There are several future directions for research involving 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol. One area of research involves the investigation of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol's effects on different cancer cell lines and the development of new cancer treatments based on these findings. Another area of research involves the study of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol's effects on the immune system and the potential development of new immunotherapies.
Additionally, more research is needed to fully understand the mechanism of action of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol and its effects on different biological processes. This will help to determine the optimal dosage and administration of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol for different applications. Overall, 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol has the potential to be a valuable tool for investigating the mechanisms of certain biological processes and developing new treatments for various diseases.
Synthesemethoden
The synthesis of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol involves a multi-step process that begins with the reaction of 4-allyloxy-3-ethoxybenzaldehyde with hydrazine hydrate to form 4-(allyloxy)-3-ethoxybenzohydrazide. The resulting compound is then reacted with thioglycolic acid to produce 4-(allyloxy)-3-ethoxybenzylideneaminothioglycolic acid. Finally, the addition of sodium azide and subsequent reduction with sodium borohydride yields 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol.
Wissenschaftliche Forschungsanwendungen
4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol has been shown to have various applications in scientific research. One of the most promising areas of research involves the investigation of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol's effects on cancer cells. Studies have shown that 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol exhibits anti-proliferative effects on certain cancer cell lines, making it a potential candidate for the development of new cancer treatments.
Another area of research involves the study of 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol's effects on the immune system. 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol has been shown to stimulate the production of certain cytokines, which are important signaling molecules involved in the immune response. This makes 4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol a potential tool for investigating the mechanisms of immune system regulation.
Eigenschaften
Molekularformel |
C14H18N4O2S |
|---|---|
Molekulargewicht |
306.39 g/mol |
IUPAC-Name |
4-[(3-ethoxy-4-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4O2S/c1-3-7-20-12-6-5-11(8-13(12)19-4-2)9-16-18-10-15-17-14(18)21/h3,5-6,8,10,16H,1,4,7,9H2,2H3,(H,17,21) |
InChI-Schlüssel |
PKVJRZMJHFTSSW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNN2C=NNC2=S)OCC=C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNN2C=NNC2=S)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)

![N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283381.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B283384.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B283386.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283387.png)
![N-[3-Chloro-4-(4-isobutyryl-piperazin-1-yl)-phenyl]-2-o-tolyloxy-acetamide](/img/structure/B283389.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B283391.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B283392.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B283393.png)